molecular formula C6H14O2 B1362487 2-Ethyl-2-methyl-1,3-propanediol CAS No. 77-84-9

2-Ethyl-2-methyl-1,3-propanediol

Cat. No.: B1362487
CAS No.: 77-84-9
M. Wt: 118.17 g/mol
InChI Key: VNAWKNVDKFZFSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethyl-2-methyl-1,3-propanediol is a complex compound with a unique molecular structure It is known to interact with various components in cosmetic formulations, enhancing the action of preservatives .

Mode of Action

The compound’s mode of action is primarily through its interaction with other ingredients in a formulation. It is known to boost the action of preservatives, potentially allowing for the use of fewer or lower-concentration preservatives in a cosmetic formulation . This interaction and the resulting changes enhance the overall effectiveness of the product.

Pharmacokinetics

As a low molecular weight compound , it is likely to have good absorption and distribution properties. Its impact on bioavailability would depend on the specific formulation and usage context.

Result of Action

The primary result of the action of this compound is the enhancement of preservative action in cosmetic formulations . This leads to improved product stability and longevity. Additionally, it has mild hydrating properties that can leave a smooth, dewy finish on the skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its unique molecular structure allows it to remain liquid even in cold temperatures , suggesting that it has good stability across a range of temperatures. Other environmental factors such as pH and the presence of other ingredients in a formulation could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-methyl-1,3-propanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the biosynthesis of structurally diverse diols through a general route combining oxidative and reductive formations of hydroxyl groups . The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are crucial for the production of branched-chain diols, including this compound.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have mild hydrating properties, which can leave a smooth, dewy finish on the skin, providing moisture to aging skin prone to transepidermal water loss . Additionally, it boosts the action of preservatives, potentially reducing the need for high concentrations of preservatives in formulations .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, facilitating the conversion of amino acids to diols . These interactions are essential for the compound’s biochemical properties and its role in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known for its stability, allowing it to remain liquid even at low temperatures . Long-term effects on cellular function have been observed in in vitro and in vivo studies. These studies indicate that the compound maintains its biochemical properties over time, making it suitable for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have no significant hazard potential and is considered safe for use . At high doses, it may cause adverse effects, including target organ toxicity and bioaccumulation . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of branched-chain diols. The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are essential for the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s unique molecular structure allows it to be efficiently transported and distributed within cells, ensuring its localization and accumulation in specific compartments . This property is crucial for its biochemical properties and its role in various cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and function . This subcellular localization is essential for the compound’s role in various biochemical reactions and cellular processes.

Properties

IUPAC Name

2-ethyl-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAWKNVDKFZFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227813
Record name 2-Ethyl-2-methylpropane-1,3-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77-84-9
Record name 2-Ethyl-2-methyl-1,3-propanediol
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Record name 2-Ethyl-2-methyl-1,3-propanediol
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Record name 2-Ethyl-2-methylpropane-1,3-diol
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Record name 2-ethyl-2-methylpropane-1,3-diol
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Record name 2-ETHYL-2-METHYL-1,3-PROPANEDIOL
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Synthesis routes and methods I

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
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34%

Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-ethyl-2-methyl-1,3-propanediol suitable for use in phase change materials (PCMs)?

A1: this compound exhibits desirable properties for PCM applications, specifically in combination with erythritol. Research demonstrates that mixing these compounds allows for fine-tuning the melting point of the resulting material. For instance, a mixture of 40% erythritol and 60% this compound resulted in a PCM with a melting point of 86.1°C and a latent heat of 246 kJ/kg []. This tunability makes these mixtures potentially suitable for hot water supply systems [].

Q2: How does the incorporation of this compound affect the properties of cationic polyurethane elastomers?

A2: When used as a chain extender in the synthesis of cationic polyurethane elastomers, this compound influences the material's micro-phase separation behavior and ionic conductivity. Studies indicate that increasing the content of ionic groups, potentially introduced via a cationic diol reacted with this compound, can lead to enhanced demixing of hard and soft segments within the polyurethane structure []. This can impact the material's mechanical properties and ionic conductivity, which is a crucial factor for applications like solid electrolytes.

Q3: Can we predict the melting point and latent heat of mixtures containing erythritol and this compound?

A3: Yes, researchers have successfully developed models to estimate these thermal properties. By considering the ideal enthalpy changes of melting and solid-liquid thermodynamic equilibrium, it is possible to predict the latent heat of these binary mixtures with reasonable accuracy. Studies have shown that such estimations are accurate within a 13% margin of error []. Similarly, models incorporating the activity coefficient of the solution can predict the melting point with an error margin within 7% []. These models are valuable tools for designing PCMs with specific thermal properties.

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